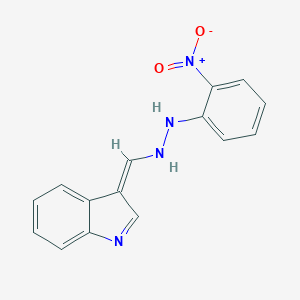
1H-Indole-3-carbaldehyde {2-nitrophenyl}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-carbaldehyde {2-nitrophenyl} is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly used as a starting material for the synthesis of a variety of other compounds, and it has been found to exhibit a range of biochemical and physiological effects in laboratory experiments.
Mechanism Of Action
The mechanism of action of 1H-Indole-3-carbaldehyde {2-nitrophenyl} is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of certain enzymes and to activate others, leading to a range of biochemical and physiological effects.
Biochemical And Physiological Effects
Studies have shown that 1H-Indole-3-carbaldehyde {2-nitrophenyl} can exert a range of biochemical and physiological effects in laboratory experiments. These effects include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways in cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1H-Indole-3-carbaldehyde {2-nitrophenyl} in laboratory experiments is its versatility. This compound can be used as a starting material for the synthesis of a variety of other compounds, and it has been found to exhibit a range of biochemical and physiological effects. However, one limitation of using this compound is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.
Future Directions
There are a number of future directions for research on 1H-Indole-3-carbaldehyde {2-nitrophenyl}. One area of interest is the development of new drugs and therapies based on this compound, particularly for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential new applications in scientific research.
Synthesis Methods
The synthesis of 1H-Indole-3-carbaldehyde {2-nitrophenyl} typically involves the reaction of indole-3-carboxaldehyde with 2-nitrobenzaldehyde in the presence of a suitable catalyst. This reaction can be carried out using a variety of different methods, including conventional heating, microwave irradiation, and ultrasound-assisted synthesis.
Scientific Research Applications
1H-Indole-3-carbaldehyde {2-nitrophenyl} has been widely used in scientific research for a variety of applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs and therapies.
properties
CAS RN |
28558-65-8 |
|---|---|
Product Name |
1H-Indole-3-carbaldehyde {2-nitrophenyl} |
Molecular Formula |
C15H12N4O2 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-nitroaniline |
InChI |
InChI=1S/C15H12N4O2/c20-19(21)15-8-4-3-7-14(15)18-17-10-11-9-16-13-6-2-1-5-12(11)13/h1-10,16,18H/b17-10+ |
InChI Key |
ITPBPNQOCSZFLS-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/NNC3=CC=CC=C3[N+](=O)[O-])/C=N2 |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNNC3=CC=CC=C3[N+](=O)[O-])C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



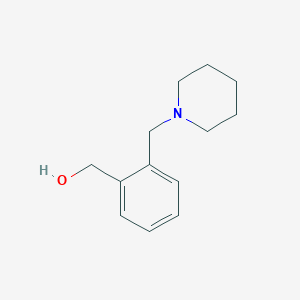
![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)
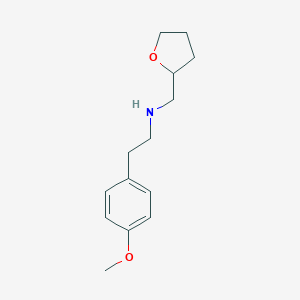
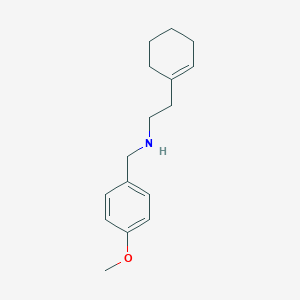
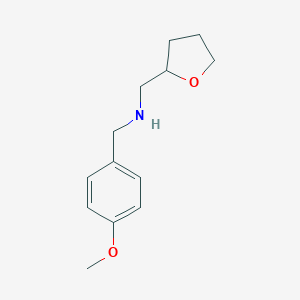
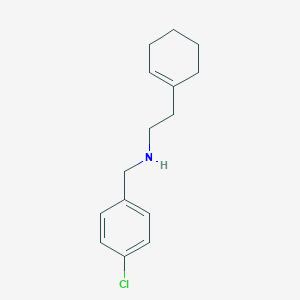
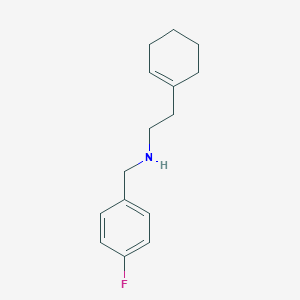
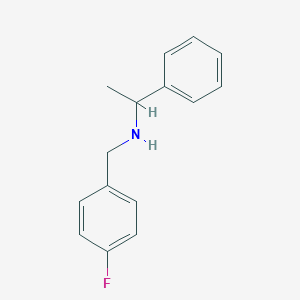
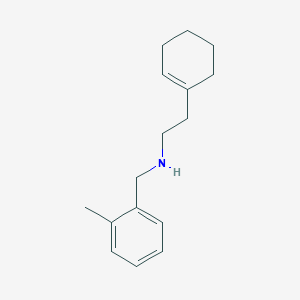

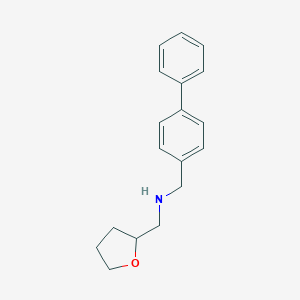

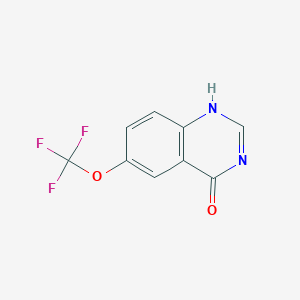
![[2-(1-Azepanylmethyl)phenyl]methanol](/img/structure/B185563.png)